Sodium 4,4'-oxybis(butane-1-sulfonate)
Overview
Description
Sodium 4,4’-oxybis(butane-1-sulfonate) is a chemical compound with the molecular formula C8H16Na2O7S2 and a molecular weight of 334.32 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-oxybis(butane-1-sulfonate) typically involves the reaction of 4,4’-oxybis(butane-1-sulfonic acid) with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods
In industrial settings, the production of Sodium 4,4’-oxybis(butane-1-sulfonate) involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4’-oxybis(butane-1-sulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form different sulfonate compounds.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonate salts .
Scientific Research Applications
Sodium 4,4’-oxybis(butane-1-sulfonate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 4,4’-oxybis(butane-1-sulfonate) involves its interaction with various molecular targets and pathways. The sulfonate groups can interact with proteins and enzymes, affecting their activity and function. The compound can also act as a surfactant, reducing surface tension and enhancing the solubility of other molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 1-butanesulfonate: Similar in structure but lacks the ether linkage present in Sodium 4,4’-oxybis(butane-1-sulfonate).
Sodium 2-butanesulfonate: Another sulfonate compound with a different positional isomerism.
Uniqueness
Sodium 4,4’-oxybis(butane-1-sulfonate) is unique due to its ether linkage, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This makes it particularly useful in specific industrial and research applications .
Properties
IUPAC Name |
disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O7S2.2Na/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14;;/h1-8H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASHOOOLPDQTK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747189 | |
Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183278-30-0 | |
Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanesulfonic acid, 4,4′-oxybis-, disodium salt | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH239K84XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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